An In-depth Technical Guide to 5-Ethynyl-1H-imidazole: Chemical Properties, Structure, and Applications
An In-depth Technical Guide to 5-Ethynyl-1H-imidazole: Chemical Properties, Structure, and Applications
This guide provides a comprehensive technical overview of 5-ethynyl-1H-imidazole, a heterocyclic compound of significant interest to researchers, medicinal chemists, and professionals in drug development. This document delves into its core chemical properties, structural features, synthesis, and key applications, offering field-proven insights and detailed experimental protocols.
Introduction: The Strategic Importance of 5-Ethynyl-1H-imidazole
5-Ethynyl-1H-imidazole is a bifunctional molecule that merges the biologically relevant imidazole scaffold with the versatile reactivity of a terminal alkyne. The imidazole ring is a fundamental component of numerous biomolecules, including the amino acid histidine and purine nucleobases, and is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs.[1][2] The ethynyl group, on the other hand, serves as a powerful chemical handle for a variety of transformations, most notably in the realm of bioorthogonal chemistry and "click" reactions.[3][4][5] This unique combination makes 5-ethynyl-1H-imidazole a valuable building block for the synthesis of complex molecular probes, drug candidates, and functionalized materials.
Physicochemical and Structural Properties
A thorough understanding of the physicochemical properties of 5-ethynyl-1H-imidazole is paramount for its effective utilization in research and development. While experimental data for this specific molecule is not extensively published, we can infer and predict its key characteristics based on its structure and data from closely related analogs, such as 5-ethynyl-1-methyl-1H-imidazole.
Summary of Chemical Properties
The following table summarizes the key known and predicted physicochemical properties of 5-ethynyl-1H-imidazole.
| Property | Value | Source/Comment |
| Molecular Formula | C₅H₄N₂ | [2] |
| Molecular Weight | 92.10 g/mol | [2] |
| CAS Number | 57121-48-9 | [2] |
| Appearance | Predicted to be a solid at room temperature. | Based on the properties of similar small heterocyclic compounds. |
| Melting Point | Not experimentally determined. | Likely to be higher than related liquid analogs due to hydrogen bonding potential. |
| Boiling Point | Not experimentally determined. | Predicted to be significantly higher than its N-methylated analog due to intermolecular hydrogen bonding. |
| pKa (of the imidazolium ion) | ~5.0 - 6.0 (Predicted) | Estimated based on the pKa of imidazole (~7.0) and the electron-withdrawing effect of the ethynyl group. The pKa of 5-ethynyl-1-methyl-1H-imidazole is predicted to be 4.96±0.10.[6][7][8] |
| Solubility | Predicted to be soluble in polar organic solvents (e.g., DMSO, DMF, methanol) and moderately soluble in water. | The imidazole moiety imparts polarity and hydrogen bonding capability, while the ethynyl group is nonpolar. |
Structural Elucidation and Spectroscopic Data
The structural integrity of 5-ethynyl-1H-imidazole is confirmed through various spectroscopic techniques. Below are the predicted key features based on analogous compounds.
¹H NMR Spectroscopy (Predicted, in DMSO-d₆):
-
Imidazole N-H: A broad singlet expected in the region of δ 12.0-13.0 ppm.
-
Imidazole C2-H: A singlet expected around δ 7.8-8.2 ppm.
-
Imidazole C4-H: A singlet expected around δ 7.0-7.5 ppm.
-
Ethynyl C-H: A sharp singlet expected around δ 3.0-4.0 ppm.
¹³C NMR Spectroscopy (Predicted, in DMSO-d₆):
-
Imidazole C2: Expected around δ 135-140 ppm.
-
Imidazole C4: Expected around δ 120-125 ppm.
-
Imidazole C5: Expected around δ 115-120 ppm.
-
Ethynyl C≡C: Two distinct signals expected in the range of δ 70-90 ppm.
Infrared (IR) Spectroscopy:
-
N-H Stretch: A broad band in the region of 3100-3400 cm⁻¹.
-
C-H Stretch (Aromatic): Peaks around 3000-3100 cm⁻¹.
-
C≡C-H Stretch (Terminal Alkyne): A sharp, characteristic peak around 3300 cm⁻¹.
-
C≡C Stretch (Terminal Alkyne): A weak to medium band around 2100-2150 cm⁻¹.
-
C=N and C=C Stretches (Imidazole Ring): Multiple bands in the 1400-1650 cm⁻¹ region.
Synthesis of 5-Ethynyl-1H-imidazole: A Step-by-Step Protocol
The synthesis of 5-ethynyl-1H-imidazole is not commonly reported as a one-step procedure. A robust and logical synthetic route involves a two-step sequence: the regioselective iodination of imidazole to produce 5-iodo-1H-imidazole, followed by a Sonogashira cross-coupling reaction. This approach offers good control over the final product and utilizes well-established synthetic methodologies.
Step 1: Synthesis of 5-Iodo-1H-imidazole
Rationale: The direct iodination of imidazole can lead to a mixture of mono-, di-, and tri-iodinated products. To achieve regioselectivity for the 5-position, the reaction conditions must be carefully controlled. Utilizing an excess of imidazole and a strong base in an aqueous medium favors the formation of the 5-iodo isomer.[9] An alternative, though longer, route involves the synthesis of 4,5-diiodo-1H-imidazole followed by selective deiodination.[9][10][11]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve imidazole (e.g., 3 equivalents) in deionized water. Cool the solution in an ice bath.
-
Addition of Base: Slowly add a solution of sodium hydroxide (e.g., 3 equivalents) in water, maintaining the temperature below 10 °C.
-
Iodination: In a separate flask, dissolve iodine (1 equivalent) in a minimal amount of a concentrated aqueous solution of sodium iodide to form the soluble triiodide complex. Add this iodine solution dropwise to the basic imidazole solution over a period of 1-2 hours, ensuring the temperature remains low.
-
Reaction Monitoring: Allow the reaction to stir at room temperature overnight. The progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Isolation: Neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl) to a pH of approximately 7-8. The product, 5-iodo-1H-imidazole, should precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.
Step 2: Sonogashira Coupling and Deprotection
Rationale: The Sonogashira coupling is a highly efficient method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[12] A palladium catalyst and a copper(I) co-catalyst are typically employed.[12] To prevent the homocoupling of the terminal alkyne, a protected alkyne, such as trimethylsilylacetylene, is used. The trimethylsilyl (TMS) protecting group is then easily removed under mild basic conditions.[13][14][15]
Experimental Protocol:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add 5-iodo-1H-imidazole (1 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
-
Solvent and Reagents: Add a suitable anhydrous solvent (e.g., DMF or THF) and a base (e.g., triethylamine, 2-3 equivalents).
-
Addition of Alkyne: Add trimethylsilylacetylene (1.1-1.5 equivalents) to the reaction mixture.
-
Reaction Conditions: Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up of Protected Intermediate: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 5-(2-trimethylsilylethynyl)-1H-imidazole can be purified by column chromatography on silica gel.
-
Deprotection: Dissolve the purified TMS-protected intermediate in methanol. Add a catalytic amount of a base, such as potassium carbonate.[14][15] Stir the mixture at room temperature for 1-2 hours.
-
Final Isolation and Purification: Once the deprotection is complete (monitored by TLC), neutralize the mixture, remove the methanol under reduced pressure, and extract the product with an organic solvent. After drying and concentration, the final product, 5-ethynyl-1H-imidazole, can be purified by column chromatography or recrystallization.
Chemical Reactivity and Key Transformations
The reactivity of 5-ethynyl-1H-imidazole is dictated by its two key functional groups: the imidazole ring and the terminal alkyne.
-
Imidazole Ring:
-
Acidity and Basicity: The imidazole ring is amphoteric. The N1-proton is weakly acidic and can be removed by a strong base. The N3-nitrogen is basic and can be protonated or act as a nucleophile.
-
N-Functionalization: The imidazole nitrogen can be readily alkylated, arylated, or acylated, allowing for the modulation of the molecule's properties and the introduction of further functionality.
-
-
Terminal Alkyne:
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the cornerstone of "click" chemistry. The terminal alkyne of 5-ethynyl-1H-imidazole reacts efficiently and specifically with azides in the presence of a copper(I) catalyst to form a stable 1,2,3-triazole linkage.[4] This reaction is widely used for bioconjugation.
-
Sonogashira Coupling: As demonstrated in its synthesis, the ethynyl group can participate in palladium-catalyzed cross-coupling reactions with aryl or vinyl halides to form more complex substituted imidazoles.[12]
-
Other Alkyne Reactions: The terminal alkyne can also undergo other classical alkyne reactions, such as Glaser coupling (oxidative homocoupling) and various addition reactions.
-
Applications in Drug Discovery and Chemical Biology
The unique structural features of 5-ethynyl-1H-imidazole make it a highly valuable tool in modern chemical biology and drug discovery.
Bioorthogonal Chemistry and Chemical Probes
The primary application of 5-ethynyl-1H-imidazole is as a bioorthogonal reporter.[3][5][16] Bioorthogonal reactions are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The terminal alkyne is a classic example of a bioorthogonal handle.
Workflow for Bioorthogonal Labeling:
-
Metabolic Labeling: A biomolecule of interest (e.g., a protein, glycan, or lipid) is metabolically labeled with an azide-containing precursor.
-
Introduction of the Probe: 5-Ethynyl-1H-imidazole, often appended to a reporter molecule (e.g., a fluorophore or biotin), is introduced to the biological system.
-
Click Reaction: A copper-catalyzed "click" reaction is initiated, covalently linking the ethynyl-imidazole probe to the azide-labeled biomolecule via a stable triazole ring.
-
Detection and Analysis: The labeled biomolecule can then be visualized by fluorescence microscopy or isolated for further analysis (e.g., by mass spectrometry).
Fragment-Based Drug Discovery (FBDD)
In fragment-based drug discovery, small, low-complexity molecules ("fragments") are screened for weak binding to a biological target. 5-Ethynyl-1H-imidazole is an ideal fragment due to its:
-
Small Size and Low Molecular Weight: Conforming to the "rule of three" for fragments.
-
Hydrogen Bonding Capabilities: The imidazole ring can act as both a hydrogen bond donor and acceptor, facilitating interactions with protein active sites.
-
Vector for Growth: The ethynyl group provides a defined vector for synthetic elaboration, allowing for the fragment to be "grown" into a more potent lead compound through reactions like the Sonogashira coupling.
Conclusion
5-Ethynyl-1H-imidazole is a versatile and powerful building block for chemical biology and medicinal chemistry. Its combination of a biologically relevant imidazole core and a reactive terminal alkyne handle provides a unique platform for the development of chemical probes, the discovery of new drug leads, and the synthesis of complex molecular architectures. The synthetic protocols and reactivity profiles outlined in this guide provide a solid foundation for researchers to harness the full potential of this valuable molecule.
References
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PubChem. (n.d.). 4-ethynyl-1H-imidazole. National Center for Biotechnology Information. Retrieved from [Link]
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